molecular formula C18H19N3O2S B2545789 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034439-32-0

2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2545789
CAS No.: 2034439-32-0
M. Wt: 341.43
InChI Key: OHYIJKIPVPJRRM-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that features a combination of benzylthio, furan, and pyrazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzylthio Intermediate: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.

    Synthesis of the Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzylthio and pyrazole intermediates are then coupled with a furan derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Bases: Sodium hydride or potassium carbonate for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(2-(furan-2-yl)ethyl)acetamide
  • 2-(benzylthio)-N-(2-(1H-pyrazol-1-yl)ethyl)acetamide
  • 2-(methylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)19-12-16(17-8-4-11-23-17)21-10-5-9-20-21/h1-11,16H,12-14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYIJKIPVPJRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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